An In-depth Technical Guide to the Core Properties of Chloromethyl Chloroformate
An In-depth Technical Guide to the Core Properties of Chloromethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl chloroformate (CMCF), a highly reactive chemical intermediate, plays a crucial role in organic synthesis, particularly in the pharmaceutical industry for the creation of prodrugs. This technical guide provides a comprehensive overview of its fundamental properties, including detailed chemical and physical characteristics, safety and handling protocols, and its primary applications. The document outlines detailed experimental methodologies for its synthesis and key reactions, supplemented by visual diagrams to elucidate reaction pathways and workflows.
Introduction
Chloromethyl chloroformate (CAS No: 22128-62-7), with the IUPAC name chloromethyl carbonochloridate, is a colorless to pale yellow liquid known for its pungent, irritating odor.[1][2][3] Historically, it was used as a chemical warfare agent under the name "Palite".[4][5] In modern chemistry, its high reactivity, stemming from the presence of two chlorine atoms, makes it a valuable reagent for introducing the chloromethoxycarbonyl group, which is a key step in the synthesis of various organic compounds, including pharmaceuticals and their intermediates.[5][6] This guide serves as a detailed resource for professionals working with chloromethyl chloroformate, offering in-depth information on its properties and safe handling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of chloromethyl chloroformate is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂H₂Cl₂O₂ | [1][4][7] |
| Molecular Weight | 128.94 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow, clear liquid | [2][3][4] |
| Odor | Penetrating, irritating | [1][4] |
| Density | 1.45 g/mL at 20 °C | [4][8] |
| Boiling Point | 107-108 °C | [4][8][9][10] |
| Melting Point | < -20 °C | [7][10][11] |
| Flash Point | 95 °C (closed cup) | [2][6][9][12] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether. | [3][5] |
| Slightly miscible with water, reacts with water. | [1][3][7][11] | |
| Vapor Pressure | 26.5 mmHg at 25 °C | [7][13] |
| Refractive Index | n20/D 1.428 | [7][8][10] |
| CAS Number | 22128-62-7 | [1][2][3] |
| EC Number | 244-793-3 | [1][7][14] |
Synthesis of Chloromethyl Chloroformate
Chloromethyl chloroformate is primarily synthesized through two main routes: the photochlorination of methyl chloroformate and the reaction of formaldehyde (B43269) with phosgene (B1210022).
Synthesis via Photochlorination of Methyl Chloroformate
This industrial method involves the catalytic photochlorination of methyl chloroformate.[15] The process can lead to a mixture of mono-, di-, and trichlorinated products due to similar chlorination rates.[15] Purification is often achieved by heating the crude mixture with a "naked chloride" catalyst, which selectively decomposes the major contaminant, dichloromethyl chloroformate, into volatile byproducts like phosgene, HCl, and CO.[1]
Experimental Protocol: Synthesis and Purification of Chloromethyl Chloroformate
-
Materials: Methyl chloroformate, chlorine gas, UV light source, a "naked chloride" catalyst (e.g., hexabutylguanidinium chloride hydrochloride), reaction vessel equipped with a gas inlet, condenser, and thermometer.
-
Procedure:
-
Charge the reaction vessel with methyl chloroformate.
-
Initiate the reaction by introducing chlorine gas under UV irradiation. The reaction is typically performed at a controlled temperature.
-
Monitor the reaction progress by gas chromatography (GC) to achieve the desired level of monochlorination while minimizing the formation of di- and trichlorinated byproducts.
-
After the reaction, add the "naked chloride" catalyst to the crude mixture.
-
Heat the mixture to approximately 70 °C. This will cause the selective decomposition of dichloromethyl chloroformate.
-
The volatile decomposition products (phosgene, HCl, CO) are removed from the reaction mixture.
-
The purified chloromethyl chloroformate can then be isolated by distillation.
-
Caption: Synthesis of Chloromethyl Chloroformate from Methyl Chloroformate.
Synthesis from Formaldehyde and Phosgene
An alternative synthesis route involves the reaction of dry, gaseous monomeric formaldehyde with phosgene in the presence of a catalyst.[2][4] This method requires strictly anhydrous conditions to prevent the repolymerization of formaldehyde.[4]
Experimental Protocol: Synthesis from Formaldehyde and Phosgene
-
Materials: Paraformaldehyde, phosgene, a suitable catalyst (e.g., substituted amides, quaternary ammonium (B1175870) halides), phosphorus pentoxide (for drying), reaction vessel with a gas inlet and condenser.
-
Procedure:
-
Depolymerize paraformaldehyde by heating to generate monomeric formaldehyde gas.
-
Pass the gaseous formaldehyde through a drying agent like phosphorus pentoxide.
-
Introduce the dry, monomeric formaldehyde into a reactor containing phosgene and the catalyst.
-
Maintain the reaction temperature between -10 °C and +60 °C under anhydrous conditions.
-
After the reaction is complete, the residual phosgene is removed by degassing.
-
The resulting chloromethyl chloroformate is purified by vacuum distillation.
-
Caption: Synthesis of Chloromethyl Chloroformate from Formaldehyde and Phosgene.
Key Reactions and Applications
Chloromethyl chloroformate is a versatile reagent used in various organic transformations. Its primary application lies in the formation of carbonates and carbamates, which are important functional groups in many pharmaceutical compounds.
Reaction with Alcohols
Chloromethyl chloroformate reacts with alcohols in the presence of a base (e.g., pyridine) to form chloromethyl carbonates. These carbonates are useful intermediates in the synthesis of prodrugs.
Experimental Protocol: General Procedure for the Synthesis of Chloromethyl Carbonates
-
Materials: Alcohol, chloromethyl chloroformate, a non-nucleophilic base (e.g., pyridine), anhydrous aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the alcohol in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add chloromethyl chloroformate to the stirred mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloromethyl carbonate, which can be further purified by chromatography if necessary.
-
Caption: General Reaction of Chloromethyl Chloroformate with Alcohols.
Application in Drug Development: Synthesis of Tenofovir (B777) Disoproxil
A prominent application of chloromethyl chloroformate is in the synthesis of tenofovir disoproxil, a prodrug of the antiretroviral agent tenofovir. In this multi-step synthesis, chloromethyl chloroformate is first reacted with isopropanol (B130326) to form chloromethyl isopropyl carbonate. This intermediate then reacts with tenofovir to yield tenofovir disoproxil.
Experimental Workflow: Synthesis of Tenofovir Disoproxil Fumarate (B1241708)
The synthesis of tenofovir disoproxil fumarate involves the esterification of tenofovir with chloromethyl isopropyl carbonate.
-
Step 1: Preparation of Chloromethyl Isopropyl Carbonate: React chloromethyl chloroformate with isopropyl alcohol in the presence of a base like pyridine.
-
Step 2: Esterification of Tenofovir: Tenofovir is reacted with chloromethyl isopropyl carbonate in a suitable solvent (e.g., N-methylpyrrolidone) with a base such as triethylamine (B128534) to facilitate the reaction.
-
Step 3: Salt Formation: The resulting tenofovir disoproxil is then treated with fumaric acid to form the stable fumarate salt.
Caption: Workflow for the Synthesis of Tenofovir Disoproxil Fumarate.
Safety and Handling
Chloromethyl chloroformate is a toxic and corrosive substance that requires careful handling in a well-ventilated area, preferably a fume hood.[1][2]
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[2] It causes severe skin burns and eye damage.[2] The compound reacts with water and moisture in the air to produce heat and hydrochloric acid fumes.[1][13] It may also be corrosive to metals.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of potential inhalation, a respirator with an appropriate cartridge should be used.[12][16]
-
Storage: Store in a cool, dry, well-ventilated place between 2-8 °C, away from incompatible materials such as strong oxidizing agents, alcohols, and bases.[5][7][8] Keep the container tightly closed.
-
Spill and Disposal: In case of a spill, cover with a dry, non-combustible material like sand or earth.[1] Dispose of the waste in accordance with local, state, and federal regulations.
Conclusion
Chloromethyl chloroformate is a highly valuable and reactive intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its utility in the construction of carbonate and carbamate (B1207046) linkages makes it an essential tool for the development of prodrugs and other complex molecules. A thorough understanding of its chemical and physical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe use in research and development. This guide provides the foundational knowledge required for professionals to handle and utilize chloromethyl chloroformate with confidence and precision.
References
- 1. Synthesis and uses of pure chloromethyl chloroformate and an economical new route to trichloroacryloyl chloride - ProQuest [proquest.com]
- 2. ES8400728A1 - Process for the synthesis of chloroformic acid chloromethyl ester. - Google Patents [patents.google.com]
- 3. EP0080913A1 - Process for the synthesis of chloroformic acid chloromethyl ester - Google Patents [patents.google.com]
- 4. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 5. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FR2516075A1 - PROCESS FOR THE SYNTHESIS OF CHLOROMETHYL CHLOROFORMATE - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. exsyncorp.com [exsyncorp.com]
- 11. svrkgdc.ac.in [svrkgdc.ac.in]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ChloroMethyl Methyl Carbonate synthesis - chemicalbook [chemicalbook.com]
- 16. WO2004072014A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
